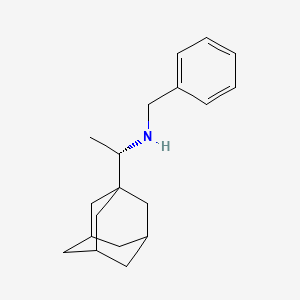![molecular formula C15H22N2O2 B7595888 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7595888.png)
2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid, also known as MPBP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential application in the field of neuroscience, particularly in the treatment of mental disorders such as depression and anxiety.
Mécanisme D'action
The exact mechanism of action of 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid is not fully understood, but it is believed to act on the serotonin and dopamine systems in the brain. 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid has been shown to increase the levels of these neurotransmitters, which are known to play a role in mood regulation and emotional processing. Additionally, 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid has a number of biochemical and physiological effects on the brain and body. It has been shown to increase the levels of serotonin and dopamine in the brain, which can improve mood and reduce anxiety and depression. Additionally, 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This can lead to a reduction in stress and anxiety levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid for lab experiments is its relatively straightforward synthesis method. Additionally, 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid has been extensively studied in animal models, making it a well-established research tool. However, one limitation of 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid is its potential toxicity and side effects, which can limit its use in certain experiments. Additionally, the exact mechanism of action of 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of potential future directions for research on 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid. One area of interest is the development of more potent and selective derivatives of 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid that can be used as therapeutic agents for mental disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid and its effects on the brain and body. Finally, more research is needed to investigate the potential side effects and toxicity of 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid in humans, which will be important for its eventual clinical use.
Méthodes De Synthèse
2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid can be synthesized through a multi-step process involving the reaction of 2-methylphenylpiperazine with butyric anhydride. The resulting product is then purified through column chromatography to obtain pure 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid. The synthesis of 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid is relatively straightforward and has been optimized in recent years to improve yield and purity.
Applications De Recherche Scientifique
2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid has been extensively studied for its potential application as a therapeutic agent for various mental disorders. It has been shown to have anxiolytic and antidepressant properties in animal models, making it a promising candidate for the treatment of anxiety and depression in humans. Additionally, 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid has been investigated for its potential use in the treatment of addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
2-[4-(2-methylphenyl)piperazin-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-13(15(18)19)16-8-10-17(11-9-16)14-7-5-4-6-12(14)2/h4-7,13H,3,8-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDGERSQQPVMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCN(CC1)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide](/img/structure/B7595816.png)
![2-[1-(2-Hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B7595827.png)

![3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione](/img/structure/B7595840.png)

![N-(2-methoxyphenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B7595852.png)


![[3-(2-Aminoethyl)phenyl]methanol hydrochloride](/img/structure/B7595867.png)
![(E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B7595869.png)

![Ethyl 4-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate](/img/structure/B7595887.png)
![5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B7595896.png)
